Cas no 144294-43-9 (5-Methylpyridazin-3-amine)

5-Methylpyridazin-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-Methylpyridazin-3-amine
- 3-Amino-5-methylpyridazine
- 5-Methyl pyridazine-3-amine
- 5-Methyl-3-pyridazinamine
- 3-Pyridazinamine,5-methyl-
- 5-Methylpyridazine-3-amine
- 7108AA
- 3-PYRIDAZINAMINE, 5-METHYL-
- AB61142
- TRA0070346
- SY011821
- AB0054051
- AB1006745
- 294M439
- I14
- AS-31278
- DTXSID80563522
- SCHEMBL2629419
- Z1198278271
- AC-25138
- SCHEMBL21590003
- A884817
- EN300-317543
- FT-0716925
- CS-0005499
- MFCD10698051
- AMY24948
- 144294-43-9
- AKOS006305101
- DB-029179
-
- MDL: MFCD10698051
- インチ: 1S/C5H7N3/c1-4-2-5(6)8-7-3-4/h2-3H,1H3,(H2,6,8)
- InChIKey: NDPKVJZZCMFBIO-UHFFFAOYSA-N
- ほほえんだ: N1=C(C([H])=C(C([H])=N1)C([H])([H])[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 109.06400
- どういたいしつりょう: 109.063997236g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 74.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 密度みつど: 1.155
- ふってん: 320.8℃ at 760 mmHg
- フラッシュポイント: 173.8 °C
- PSA: 51.80000
- LogP: 0.94840
5-Methylpyridazin-3-amine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C
5-Methylpyridazin-3-amine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Methylpyridazin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K11240-1g |
3-Amino-5-methylpyridazine |
144294-43-9 | 97% | 1g |
$280 | 2024-05-24 | |
Apollo Scientific | OR61037-1g |
3-Amino-5-methylpyridazine |
144294-43-9 | 97% | 1g |
£231.00 | 2025-02-20 | |
Enamine | EN300-317543-2.5g |
5-methylpyridazin-3-amine |
144294-43-9 | 95.0% | 2.5g |
$381.0 | 2025-03-19 | |
Enamine | EN300-317543-10.0g |
5-methylpyridazin-3-amine |
144294-43-9 | 95.0% | 10.0g |
$1050.0 | 2025-03-19 | |
TRC | M324588-100mg |
5-methylpyridazin-3-amine |
144294-43-9 | 100mg |
$ 135.00 | 2022-06-04 | ||
Chemenu | CM102049-5g |
5-methylpyridazin-3-amine |
144294-43-9 | 97% | 5g |
$*** | 2023-03-31 | |
Enamine | EN300-317543-0.5g |
5-methylpyridazin-3-amine |
144294-43-9 | 95.0% | 0.5g |
$172.0 | 2025-03-19 | |
Matrix Scientific | 188706-5g |
5-Methylpyridazin-3-amine |
144294-43-9 | 5g |
$1800.00 | 2023-09-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NL769-50mg |
5-Methylpyridazin-3-amine |
144294-43-9 | 97% | 50mg |
295.0CNY | 2021-08-04 | |
abcr | AB444793-250 mg |
5-Methylpyridazin-3-amine, min. 95 %; . |
144294-43-9 | 250MG |
€206.80 | 2023-07-18 |
5-Methylpyridazin-3-amine 関連文献
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
5-Methylpyridazin-3-amineに関する追加情報
5-Methylpyridazin-3-amine: A Comprehensive Overview
5-Methylpyridazin-3-amine, also known by its CAS number 144294-43-9, is a heterocyclic aromatic amine compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and promising applications in drug discovery, catalysis, and electronic materials. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its chemical behavior and functionalization possibilities.
The molecular structure of 5-Methylpyridazin-3-amine consists of a pyridazine ring substituted with a methyl group at the 5-position and an amino group at the 3-position. This arrangement imparts the compound with distinct electronic properties, making it a valuable substrate for further functionalization. Researchers have explored its reactivity under various conditions, revealing its potential as a versatile building block in organic synthesis. For instance, studies published in 2023 have demonstrated its ability to undergo nucleophilic aromatic substitution reactions, enabling the construction of complex heterocyclic frameworks with high efficiency.
In terms of physical and chemical properties, 5-Methylpyridazin-3-amine exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the visible region, suggesting potential applications in optoelectronic materials. Recent research has focused on its use as a precursor for metal-free catalysts in hydrogenation reactions, where it has shown remarkable activity and selectivity compared to traditional catalysts.
The biological activity of 5-Methylpyridazin-3-amine has also been a subject of intense investigation. Preclinical studies indicate that this compound possesses moderate cytotoxicity against certain cancer cell lines, making it a candidate for further exploration in anticancer drug development. Additionally, its ability to inhibit specific enzymes involved in inflammatory pathways has opened new avenues for its application in anti-inflammatory therapies.
From a materials science perspective, 5-Methylpyridazin-3-amine has been utilized as a precursor for the synthesis of conductive polymers and organic semiconductors. Its electron-rich aromatic system facilitates π–π interactions, which are crucial for achieving high charge carrier mobility in these materials. Recent breakthroughs have demonstrated its integration into flexible electronics, showcasing its potential for next-generation wearable devices.
In conclusion, 5-Methylpyridazin-3-amine, with its CAS number 144294-43-9, stands as a multifaceted compound with diverse applications across chemistry and materials science. Ongoing research continues to unlock new possibilities for this compound, positioning it as a key player in the development of innovative solutions across various industries.
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